molecular formula C7H10F3N5O B130358 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine CAS No. 145963-84-4

2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine

Cat. No. B130358
M. Wt: 237.18 g/mol
InChI Key: CDIMJMNYIJEGBW-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine is a derivative of the triazine family, which is known for its various biological activities and applications in chemical synthesis. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring, and they have been extensively studied for their potential as anti-tumor agents .

Synthesis Analysis

The synthesis of 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine involves a multi-step process starting with cyanuric chloride as the initial material. The synthesis proceeds by introducing ammonia at a low temperature to produce 2-amino-4,6-dichloro-1,3,5-triazine, followed by a reaction with dimethylamine to yield 2-amino-4-dimethylamino-6-chloro-1,3,5-triazine. The final step involves a reaction with trifluoroethanol in the presence of sodium to obtain the target compound, which is then recrystallized to achieve a purity of over 99% .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine is not detailed in the provided papers, similar compounds in the triazine family have been characterized using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy. For instance, the crystal and molecular structure of a related compound, 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole, was determined by X-ray diffraction, which confirmed its tautomeric form in the solid state .

Chemical Reactions Analysis

Triazine derivatives are known to undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine can react with different reagents to furnish triazine derivatives with potential antitumor activity . Similarly, 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines can undergo rearrangement when heated to form imidazo[2,1-a]-sym-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their substitution patterns. The presence of electron-donating groups, such as dimethylamino groups, can influence the electron distribution within the triazine ring, as seen in 2,4,6-trisdimethylamino-1,3,5-triazine, which behaves as an electron donor towards various acceptors . The specific properties of 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine, such as solubility, melting point, and reactivity, are not detailed in the provided papers but can be inferred to some extent from the general behavior of similar triazine compounds.

Scientific Research Applications

Synthetic Methodology

The compound 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine is synthesized using cyanuric chloride as a starting material. The process involves reactions at low temperatures with ammonia and dimethylamine aqueous solution, followed by a reaction with trifluoroethanol in the presence of sodium. The final product is recrystallized with ethanol and water, achieving a content of more than 99% (Shi Xian-feng, 2011).

Chemical Properties and Interactions

The compound forms a triclinic 1:1 co-crystal with the herbicide triflusulfuron-methyl, connected via pairs of complementary N—H⋯N hydrogen bonds. The geometric parameters and conformation of the triflusulfuron-methyl molecules in the crystal structure are influenced by intramolecular N—H⋯N bonds and dipole–dipole interactions between the sulfamide and carboxyl moieties. Moreover, intermolecular N—H⋯O hydrogen bonds and slipped π–π stacking interactions between diaminotriazine moieties contribute to the crystal structure (K. Mereiter, 2011).

Applications in Material Science and Chemistry

Polymer Chemistry

Poly(hydrazino-1,3,5-triazines) are created through the melt polymerization of various substituted 1,3,5-triazines. These polymers exhibit solubility in various acids and show decent thermal stability, decomposing at temperatures between 310-340°C. They are explored for their potential in forming specialized polymers with unique properties (T. Unishi et al., 1974).

Molecular Complexes and Reactions

The compound is involved in complex formation and rearrangement reactions, contributing to the synthesis of new chemical entities. These processes are crucial for creating new materials and discovering novel chemical phenomena, furthering our understanding of molecular interactions and transformations (V. V. Dovlatyan et al., 1981).

Future Directions

Triazines continue to be the subject of considerable interest due to their applications in different fields. Future research may focus on developing new synthetic methods, exploring their reactivity, and investigating their potential applications in medicine and other fields .

properties

IUPAC Name

2-N,2-N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N5O/c1-15(2)5-12-4(11)13-6(14-5)16-3-7(8,9)10/h3H2,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIMJMNYIJEGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888983
Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
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Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine

CAS RN

145963-84-4
Record name N2,N2-Dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
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Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
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Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
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Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
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Record name 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Wang, D Kong, J Lu, Q Zhou - Environmental Science and Pollution …, 2015 - Springer
Sulfonylurea herbicides (SUs) were detected in natural waters and could be potentially exposed to human beings via portable use. Thus, the removal of five representative SUs in …
Number of citations: 10 link.springer.com
Q Zhou - Environ Sci, 2015 - researchgate.net
Sulfonylurea herbicides (SUs) were detected in natural waters and could be potentially exposed to human beings via portable use. Thus, the removal of five representative SUs in …
Number of citations: 0 www.researchgate.net

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